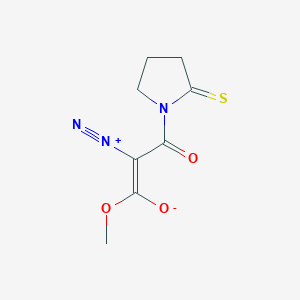
Methyl 2-diazo-3-oxo-3-(2-sulfanylidenepyrrolidin-1-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-diazo-3-oxo-3-(2-sulfanylidenepyrrolidin-1-yl)propanoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a diazo ester that contains a thioester functional group, which makes it a versatile building block for the synthesis of complex molecules. In
Applications De Recherche Scientifique
Methyl 2-diazo-3-oxo-3-(2-sulfanylidenepyrrolidin-1-yl)propanoate has various scientific research applications. It is a versatile building block for the synthesis of complex molecules, including natural products, pharmaceuticals, and agrochemicals. It can also be used as a reagent for the preparation of diazo compounds, which are important intermediates in organic synthesis.
Mécanisme D'action
The mechanism of action of Methyl 2-diazo-3-oxo-3-(2-sulfanylidenepyrrolidin-1-yl)propanoate involves the formation of a carbene intermediate, which can undergo various reactions, including insertion into C-H bonds, cyclopropanation, and ylide formation. The reactivity of the carbene intermediate can be tuned by changing the substituents on the diazo ester.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of Methyl 2-diazo-3-oxo-3-(2-sulfanylidenepyrrolidin-1-yl)propanoate. However, it has been reported that diazo compounds can be toxic and mutagenic, and caution should be exercised when handling them.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Methyl 2-diazo-3-oxo-3-(2-sulfanylidenepyrrolidin-1-yl)propanoate in lab experiments include its versatility as a building block for the synthesis of complex molecules and its ability to tune the reactivity of the carbene intermediate. However, the limitations include the potential toxicity and mutagenicity of diazo compounds, which require caution when handling them.
Orientations Futures
There are several future directions for the research on Methyl 2-diazo-3-oxo-3-(2-sulfanylidenepyrrolidin-1-yl)propanoate. One direction is to explore its applications in the synthesis of natural products, pharmaceuticals, and agrochemicals. Another direction is to develop new methods for the preparation of diazo compounds, which can improve their efficiency and safety. Additionally, the reactivity of the carbene intermediate can be further tuned by developing new substituents on the diazo ester. Finally, the potential toxicity and mutagenicity of diazo compounds can be mitigated by developing safer handling procedures and protective measures.
Conclusion:
Methyl 2-diazo-3-oxo-3-(2-sulfanylidenepyrrolidin-1-yl)propanoate is a versatile building block for the synthesis of complex molecules, with potential applications in various fields. Its mechanism of action involves the formation of a carbene intermediate, which can undergo various reactions. However, caution should be exercised when handling diazo compounds due to their potential toxicity and mutagenicity. Future research directions include exploring its applications in synthesis, developing new methods for preparation, tuning the reactivity of the carbene intermediate, and mitigating its potential toxicity and mutagenicity.
Méthodes De Synthèse
The synthesis of Methyl 2-diazo-3-oxo-3-(2-sulfanylidenepyrrolidin-1-yl)propanoate involves the reaction of methyl 2-bromo-3-oxo-3-(2-sulfanylidenepyrrolidin-1-yl)propanoate with diazomethane. The reaction is carried out under mild conditions, and the yield of the product is relatively high. The purity of the product can be increased by recrystallization from an appropriate solvent.
Propriétés
Numéro CAS |
134926-99-1 |
|---|---|
Nom du produit |
Methyl 2-diazo-3-oxo-3-(2-sulfanylidenepyrrolidin-1-yl)propanoate |
Formule moléculaire |
C8H9N3O3S |
Poids moléculaire |
227.24 g/mol |
Nom IUPAC |
methyl 2-diazo-3-oxo-3-(2-sulfanylidenepyrrolidin-1-yl)propanoate |
InChI |
InChI=1S/C8H9N3O3S/c1-14-8(13)6(10-9)7(12)11-4-2-3-5(11)15/h2-4H2,1H3 |
Clé InChI |
QAOFBUKOKHHVLG-UHFFFAOYSA-N |
SMILES isomérique |
CO/C(=C(/C(=O)N1CCCC1=S)\[N+]#N)/[O-] |
SMILES |
COC(=O)C(=[N+]=[N-])C(=O)N1CCCC1=S |
SMILES canonique |
COC(=C(C(=O)N1CCCC1=S)[N+]#N)[O-] |
Synonymes |
1-Pyrrolidinepropanoic acid, -alpha--diazo--bta--oxo-2-thioxo-, methyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



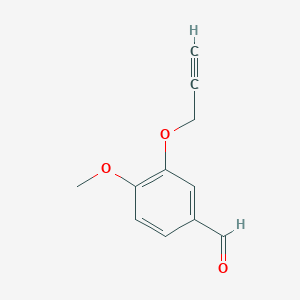

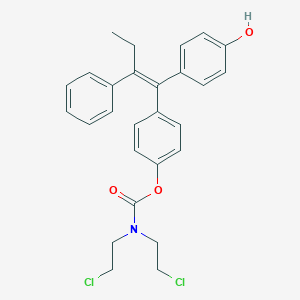

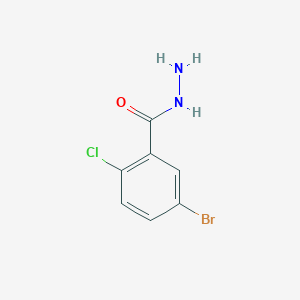


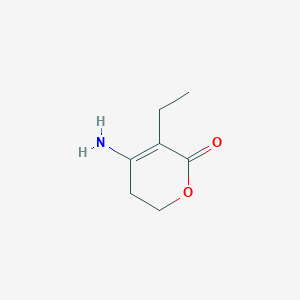
![Methyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate](/img/structure/B141184.png)

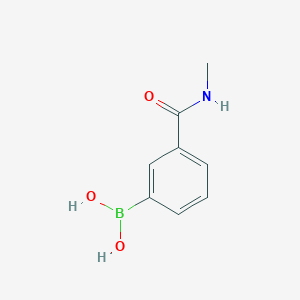
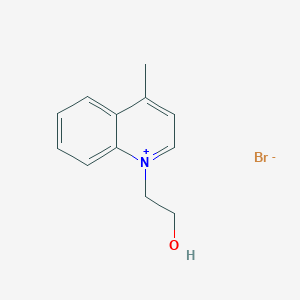
![3-Methyl-2-[2-(phenylamino)ethenyl]benzothiazolium Methyl Sulfate](/img/structure/B141194.png)
